molecular formula C7H10N2O B566305 2(1H)-Pyridinone, 4-amino-5-ethyl- CAS No. 104885-51-0

2(1H)-Pyridinone, 4-amino-5-ethyl-

Cat. No.: B566305
CAS No.: 104885-51-0
M. Wt: 138.17
InChI Key: QSMRMKAEISVVHE-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-amino-5-ethyl- is a heterocyclic organic compound with a pyridinone core structure This compound is characterized by the presence of an amino group at the 4th position and an ethyl group at the 5th position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-amino-5-ethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-ethyl-2(1H)-pyridinone with suitable reagents under controlled conditions. For instance, the compound can be synthesized by reacting 4-amino-5-ethyl-2(1H)-pyridinone with ethylating agents such as ethyl bromide in the presence of a base like sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinone, 4-amino-5-ethyl- may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields. This approach involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to traditional thermal methods .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-amino-5-ethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2(1H)-Pyridinone, 4-amino-5-ethyl- include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyridinone derivatives, while reduction reactions may produce reduced pyridinone compounds. Substitution reactions can lead to a variety of substituted pyridinone derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-amino-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(1H)-Pyridinone, 4-amino-5-ethyl- include other pyridinone derivatives with different substituents on the pyridinone ring. Some examples are:

  • 2(1H)-Pyridinone, 4-amino-5-methyl-
  • 2(1H)-Pyridinone, 4-amino-5-phenyl-
  • 2(1H)-Pyridinone, 4-amino-5-isopropyl-

Uniqueness

What sets 2(1H)-Pyridinone, 4-amino-5-ethyl- apart from its similar compounds is the presence of the ethyl group at the 5th position, which can influence its chemical reactivity and biological activity. This unique substitution pattern may confer distinct properties, making it a valuable compound for specific applications in research and industry .

Biological Activity

2(1H)-Pyridinone, 4-amino-5-ethyl- (CAS Number: 104885-51-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and other therapeutic potentials, supported by various studies and data.

2(1H)-Pyridinone, 4-amino-5-ethyl- is a pyridinone derivative characterized by the presence of an amino group and an ethyl substituent. Its structure allows for interactions with various biological targets, making it a versatile scaffold in drug design.

Antimicrobial Activity

Research indicates that 2(1H)-Pyridinone, 4-amino-5-ethyl- exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s efficacy is attributed to its ability to disrupt cellular processes through enzyme inhibition.

Table 1: Antimicrobial Activity of 2(1H)-Pyridinone, 4-amino-5-ethyl-

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown effectiveness against various fungal pathogens, indicating its potential use in treating fungal infections.

Table 2: Antifungal Activity

Fungal StrainMIC (µg/mL)
Aspergillus niger128
Candida tropicalis64

These results highlight the compound's promise in addressing fungal infections, particularly those resistant to conventional treatments.

Anticancer Potential

The anticancer activity of 2(1H)-Pyridinone, 4-amino-5-ethyl- has been explored in several studies. The compound has shown cytotoxic effects on various cancer cell lines, including breast and liver cancer cells.

Case Study: Cytotoxicity Against Cancer Cells
In a study assessing the cytotoxic effects on human liver cancer cells (HepG2), the compound demonstrated an IC50 value of approximately 25 µM, indicating significant potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of 2(1H)-Pyridinone, 4-amino-5-ethyl- is primarily mediated through its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or bind to receptors affecting cellular signaling pathways. For instance, studies have shown that it can modulate the activity of kinases involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of pyridinone derivatives like 2(1H)-Pyridinone, 4-amino-5-ethyl- is influenced by their structural features. Modifications at the 3 and 5 positions significantly affect their potency and selectivity against specific biological targets.

Table 3: Structure-Activity Relationship Insights

Substituent PositionModificationEffect on Activity
Position 3Methyl group additionIncreased antibacterial activity
Position 5Halogen substitutionEnhanced antifungal properties

Properties

IUPAC Name

4-amino-5-ethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-5-4-9-7(10)3-6(5)8/h3-4H,2H2,1H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMRMKAEISVVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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